2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-9-10-15(11-14(13)2)21-18(24)12-25-19-16-7-5-6-8-17(16)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADGUUNVLDKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications due to its structural features. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's structure includes:
- Quinazoline moiety : Known for various biological activities.
- Sulfanyl group : Suggests possible interactions with biological thiols.
- Dimethyl-substituted phenyl group : Enhances lipophilicity and potential pharmacological properties.
Antiviral Activity
Research has indicated that quinazoline derivatives exhibit significant antiviral properties. For example, compounds similar to our target have shown efficacy against various viral strains. The mechanism often involves inhibition of viral replication and interference with viral entry into host cells.
Antimicrobial Activity
Studies have demonstrated that quinazoline derivatives possess antimicrobial properties. For instance, compounds structurally related to 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide have been evaluated against multiple bacterial strains. The results suggest a concentration-dependent inhibition of bacterial growth.
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely studied. The compound may exert its effects through:
- Inhibition of tumor cell proliferation : By targeting specific pathways involved in cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Quinazoline derivatives often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They can act on various receptors, influencing cellular signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiviral activity against HIV with an EC50 value of 0.25 μM. |
| Study B | Showed antimicrobial efficacy against E. coli with a minimum inhibitory concentration (MIC) of 50 μg/mL. |
| Study C | Reported anticancer effects in vitro on breast cancer cells with a reduction in cell viability by 70% at 10 μM concentration. |
Synthesis and Research Applications
The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves reactions between 2-aminobenzamide and substituted aldehydes under specific catalytic conditions. This compound serves as a building block for further chemical modifications aimed at enhancing its biological activity.
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .
- Reaction optimization (e.g., temperature, solvent polarity) minimizes side products like disulfide byproducts .
Which spectroscopic and analytical methods are used to confirm the structural integrity of this compound?
Q. Basic Characterization Techniques
| Method | Purpose | Reference |
|---|---|---|
| NMR (¹H/¹³C) | Confirms substituent positions, hydrogen bonding, and molecular symmetry | |
| HPLC-MS | Verifies purity (>98%) and molecular weight (MW: ~413.5 g/mol) | |
| X-ray Diffraction | Resolves crystal packing, dihedral angles, and hydrogen-bonding networks |
Q. Advanced Applications :
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) and confirms amide bond formation .
- SC-XRD (Single-Crystal) : Reveals conformational flexibility; e.g., dihedral angles between quinazoline and acetamide moieties (54.8°–77.5°) influence bioactivity .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Q. Advanced Experimental Design
Standardized Assays :
- Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity) to minimize variability .
Dose-Response Analysis :
- Establish EC₅₀ values across cell lines (e.g., IC₅₀ = 12–45 µM in HeLa vs. MCF-7 cells) to assess tissue-specific effects .
Target Validation :
- Employ molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like DHFR or topoisomerase II, correlating with observed activities .
Q. Data Interpretation :
- Contradictions may arise from differences in cell permeability, metabolic stability, or assay endpoints (e.g., apoptosis vs. necrosis) .
What computational strategies support structure-activity relationship (SAR) studies for this compound?
Q. Advanced Methodological Approaches
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., RMSD < 2.0 Å over 100 ns simulations) .
- QSAR Modeling : Use descriptors like logP (2.8–3.5), polar surface area (~85 Ų), and H-bond acceptors (4) to optimize bioavailability .
- Pharmacophore Mapping : Identify critical pharmacophores (e.g., sulfanyl group for hydrogen bonding, dimethylphenyl for hydrophobic interactions) .
Q. Case Study :
- Methyl groups on the quinazoline ring enhance metabolic stability but reduce solubility; balancing substitutions (e.g., –OCH₃) improves pharmacokinetics .
How is crystallographic data utilized to analyze conformational flexibility?
Q. Advanced Structural Analysis
- Asymmetric Unit Variations : Single-crystal studies reveal three distinct conformers (A, B, C) with dihedral angles of 54.8°, 76.2°, and 77.5°, influencing dimerization via N–H···O hydrogen bonds .
- Packing Interactions : R₂²(10) hydrogen-bonded dimers stabilize the crystal lattice, affecting solubility and dissolution rates .
Q. Implications :
- Conformational flexibility may explain differential bioactivity in solution vs. solid-state assays .
What environmental impact assessment protocols are relevant for this compound?
Q. Advanced Ecotoxicology Studies
Fate and Transport Modeling :
- Predict environmental persistence using EPI Suite (e.g., biodegradation half-life >60 days) .
Ecotoxicological Testing :
- Daphnia magna (LC₅₀ = 8.2 mg/L) and Aliivibrio fischeri (EC₅₀ = 15.7 mg/L) assays evaluate aquatic toxicity .
Bioaccumulation Potential :
- High logP (3.5) suggests lipid accumulation; mitigate via structural modifications (e.g., –COOH groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
